2,5-Heptadienedioicacid, 4-oxo-

Overview

Description

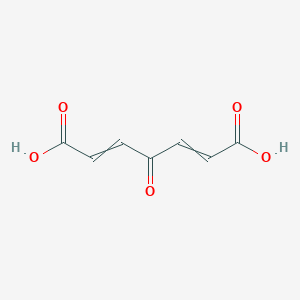

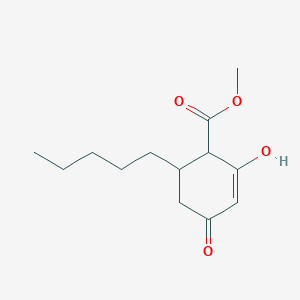

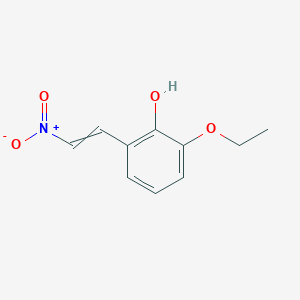

“2,5-Heptadienedioicacid, 4-oxo-” is also known as “4-oxohepta-2,5-dienedioic Acid”. It is a natural product found in Coprinellus micaceus . The molecular formula of this compound is C7H6O5 .

Molecular Structure Analysis

The molecular weight of “2,5-Heptadienedioicacid, 4-oxo-” is 170.12 g/mol . The InChI string representation of its structure isInChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12) . The Canonical SMILES representation is C(=CC(=O)O)C(=O)C=CC(=O)O . Physical And Chemical Properties Analysis

The computed properties of “2,5-Heptadienedioicacid, 4-oxo-” include a molecular weight of 170.12 g/mol, XLogP3-AA of -0.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 170.02152329 g/mol, Monoisotopic Mass of 170.02152329 g/mol, Topological Polar Surface Area of 91.7 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Scientific Research Applications

Biochemical Modulation and Anticancer Applications

- A study by Sakata et al. (1998) discusses S-1, a novel oral anticancer drug, where one of its components, Oxo, plays a key role in improving the tumor-selective toxicity of 5-fluorouracil. Oxo is significant for its distribution in the gastrointestinal tract and alleviating gastrointestinal toxicity (Sakata et al., 1998).

Metabolic Pathway Studies

- Walker and Mills (2001) found that 4-Heptanone, a volatile constituent of human urine, possibly arises from the in vivo beta-oxidation of 2-ethylhexanoic acid from plasticisers. This research highlights the metabolic pathways and transformation products of compounds similar to 2,5-Heptadienedioicacid, 4-oxo- (Walker & Mills, 2001).

Structural and Chemical Analysis

- Research by Portalone and Colapietro (2007) on 5-formyluracil, which has structural similarities to 2,5-Heptadienedioicacid, 4-oxo-, provides insights into unusual conformations stabilized by supramolecular interactions, relevant for understanding the chemical behavior of similar compounds (Portalone & Colapietro, 2007).

Enzymatic Activity and Evolution

- A study by Wang, Johnson, and Whitman (2003) discusses the enzymatic activities of 4-Oxalocrotonate tautomerase and its role in the hydration of 3E-haloacrylates. This research provides insight into the enzymatic processing of compounds like 2,5-Heptadienedioicacid, 4-oxo- (Wang, Johnson & Whitman, 2003).

Lipid Hydroperoxide-derived Modifications

- Oe, Arora, Lee, and Blair (2003) explored the lipid hydroperoxide-derived aldehydic bifunctional electrophile 4-oxo-2-nonenal, which reacts with DNA and proteins. This research is pertinent for understanding the reactivity and potential biological effects of compounds like 2,5-Heptadienedioicacid, 4-oxo- (Oe et al., 2003).

Isotopic Labeling and Stereochemical Studies

- Burks, Johnson, and Whitman (1998) conducted isotopic labeling and stereochemical studies on 2-Oxo-hept-4-ene-1,7-dioate hydratase, providing valuable insights into the stereochemical properties and reactions of related compounds (Burks, Johnson & Whitman, 1998).

Physicochemical and Structural Properties

- Research by Tsai et al. (1993) on non-steroidal anti-inflammatory oxicams helps in understanding the physicochemical and structural properties of similar compounds, including 2,5-Heptadienedioicacid, 4-oxo- (Tsai et al., 1993).

Microbiological Degradation Studies

- Coulter and Talalay (1968) discussed the microbial degradation of steroid ring A, presenting relevant information on the enzymatic pathways and intermediates involved in the degradation of structurally similar compounds (Coulter & Talalay, 1968).

Novel Modification to Angiotensin II

- Lee, Goto, and Oe (2008) explored the novel 4-oxo-2(E)-nonenal-derived modification to angiotensin II, highlighting the reactivity of lipid peroxidation-derived aldehydes which can be relevant to similar compounds (Lee, Goto & Oe, 2008).

Electrochemical Properties and Reactions

- Nutting, Rafiee, and Stahl (2018) provided a comprehensive survey of the electrochemical properties and electrocatalytic applications of N-oxyl compounds, which can be instrumental in understanding the electrochemical behavior of similar compounds (Nutting, Rafiee & Stahl, 2018).

properties

IUPAC Name |

4-oxohepta-2,5-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGRSMNOFWNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371839 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34911-62-1 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

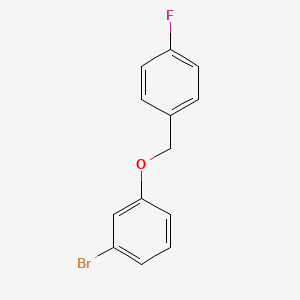

![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)